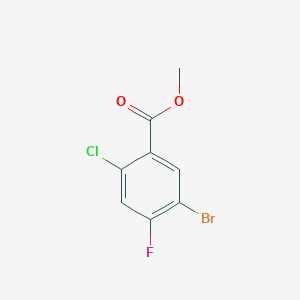

Methyl 5-bromo-2-chloro-4-fluorobenzoate

Description

Methyl 5-bromo-2-chloro-4-fluorobenzoate (C₈H₅BrClFO₂) is a halogenated aromatic ester featuring bromine (Br), chlorine (Cl), and fluorine (F) substituents at the 5-, 2-, and 4-positions of the benzoate ring, respectively. Its SMILES representation is COC(=O)C1=CC(=C(C=C1Cl)F)Br, and its InChIKey is JRAHMMKAIQOCDU-UHFFFAOYSA-N . The compound is commercially available for research purposes (e.g., Ref: 10-F631386 from CymitQuimica) . Predicted collision cross-section (CCS) values for its adducts range from 143.6 to 148.9 Ų, with the [M+H]⁺ ion showing a CCS of 144.4 Ų .

Properties

IUPAC Name |

methyl 5-bromo-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAHMMKAIQOCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502717-31-8 | |

| Record name | methyl 5-bromo-2-chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-bromo-2-chloro-4-fluorobenzoic acid+methanolH2SO4Methyl 5-bromo-2-chloro-4-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents may be explored to optimize the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position is the primary site for nucleophilic substitution due to its lower electronegativity compared to chlorine and fluorine. Reactions typically proceed under SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by the electron-withdrawing effects of adjacent halogens and the ester group.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 80–100°C, 12–24 h | 5-Amino-2-chloro-4-fluorobenzoate derivatives | ~65–75% | |

| Alkoxides (e.g., NaOMe) | THF, reflux, 6–8 h | 5-Methoxy-2-chloro-4-fluorobenzoate | ~60–70% | |

| Thiols | DMSO, 60°C, 10–12 h | 5-Thioether derivatives | ~55–65% |

Key Mechanistic Insights :

-

The ester group at the 1-position and fluorine at the 4-position activate the ring toward nucleophilic attack at the 5-bromo position.

-

Reactions with amines often require polar aprotic solvents (e.g., DMF) and elevated temperatures.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step in prodrug activation or further functionalization.

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, H₂O) | 10% H₂SO₄, reflux, 4–6 h | 5-Bromo-2-chloro-4-fluorobenzoic acid | ~85–90% | |

| Basic (NaOH, MeOH/H₂O) | 2M NaOH, 60°C, 2–3 h | Same as above | ~80–85% |

Optimization Note : Acidic hydrolysis generally provides higher yields due to minimized side reactions.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 12 h | Biaryl derivatives | ~70–80% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24 h | Aryl amine derivatives | ~60–70% |

Critical Parameters :

-

Ligand choice (e.g., Xantphos) significantly impacts reaction efficiency.

-

Degassing solvents improves catalyst longevity.

Halogen Exchange Reactions

The bromine atom can be replaced via Ullmann-type or Finkelstein reactions , though these are less common.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuCN | DMF, 60°C, N₂ atmosphere, 10 h | 5-Cyano-2-chloro-4-fluorobenzoate | ~88% | |

| KI | Acetone, reflux, 12 h | 5-Iodo-2-chloro-4-fluorobenzoate | ~72% |

Synthesis Protocol :

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under prolonged UV exposure, limiting its use in light-mediated reactions.

| Condition | Observation | Degradation Pathway | Source |

|---|---|---|---|

| 150°C, 24 h | Partial decomposition (~15% loss) | Ester hydrolysis | |

| UV light (254 nm), 48 h | Complete degradation | Radical-mediated C-Br bond cleavage |

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-bromo-2-chloro-4-fluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders such as diabetes.

- SGLT2 Inhibitors : It is utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are emerging as effective treatments for type 2 diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound acts as a precursor in the multi-step synthesis of these inhibitors, demonstrating its importance in drug design and development .

- Antidiabetic Medications : Research indicates that derivatives of this compound can be transformed into potent antidiabetic agents. For instance, its derivatives are being explored for their efficacy against diabetes through various mechanisms, including modulation of glucose metabolism .

Synthetic Chemistry

The compound is also notable for its role in synthetic organic chemistry:

- Building Block for Complex Molecules : this compound is employed as a building block in the synthesis of more complex molecules due to its functional groups that can undergo various chemical reactions. Its bromine and chlorine substituents allow for further functionalization, making it versatile for creating diverse chemical entities .

- One-Pot Synthesis Methods : Innovative synthetic methods have been developed to produce this compound efficiently. For example, one-pot synthesis techniques minimize waste and reduce the number of steps required to obtain the final product, making it an economically viable option for industrial applications .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Industrial Applications

In addition to its pharmaceutical significance, this compound finds applications in agrochemicals and materials science:

- Agrochemical Intermediates : The compound is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management .

- Material Science : Its unique chemical properties enable its use in developing new materials with specific functionalities, such as polymers or coatings that require halogenated compounds for enhanced performance.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-4-fluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-bromo-4-chloro-5-fluorobenzoate

- Molecular Formula : C₈H₅BrClFO₂ (identical to the target compound).

- Substituent Positions : Br (3), Cl (4), F (5).

- Key Differences : The altered substituent positions significantly affect electronic and steric properties. For instance, the meta-positioned bromine (3-Br) may reduce steric hindrance compared to the para-bromine (5-Br) in the target compound. This isomer has a PubChem CID of 50997976 and a molecular weight of 267.48 g/mol .

Ethyl 5-bromo-2-chloro-4-fluorobenzoate

- Molecular Formula : C₉H₇BrClFO₂.

- Substituent Positions : Identical to the target compound (Br-5, Cl-2, F-4).

- Key Differences: The ethyl ester group increases molecular weight (281.51 g/mol vs.

Functional Group Variants

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Molecular Formula: C₈H₆BrClNO₂.

- Substituents : NH₂ (5), Br (2), Cl (4).

- Key Differences: The amino group at position 5 introduces hydrogen-bonding capability, improving aqueous solubility compared to the halogenated target compound. This derivative is used in pharmaceutical research for synthesizing bioactive molecules .

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

- Molecular Formula : C₉H₇BrFO₃.

- Substituents : Br (5), F (4), OCH₃ (2).

Halogen-Substituted Analogs

5-Bromo-4-fluoro-2-hydroxybenzoic Acid

- Molecular Formula : C₇H₄BrFO₃.

- Substituents : Br (5), F (4), OH (2).

- Key Differences: The free carboxylic acid group and hydroxyl substituent enhance polarity, making this compound more water-soluble than the methyl ester derivative.

Comparative Data Table

Key Research Findings and Implications

- Substituent Position Effects : Positional isomerism (e.g., Br at 3 vs. 5) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions or crystallization behavior .

- Ester Group Influence : Ethyl esters exhibit higher molecular weights and lipophilicity compared to methyl esters, which could affect pharmacokinetic properties in drug design .

- Functional Group Trade-offs: Amino groups enhance solubility but may reduce stability, whereas halogens (Br, Cl, F) improve electrophilic substitution reactivity but increase molecular weight .

Biological Activity

Methyl 5-bromo-2-chloro-4-fluorobenzoate is an organic compound notable for its unique halogenated structure, which influences its biological activity. This article delves into the compound's mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an ester functional group. The presence of these halogens enhances the compound's reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C9H6BrClF O2 |

| Molecular Weight | 253.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The halogen substituents can significantly alter the compound's binding affinity, potentially leading to:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.

- Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways that are critical for various physiological processes.

Biological Applications

Research has indicated several applications for this compound in biological systems:

- Pharmaceutical Development: Due to its unique structure, it is being explored as a potential drug candidate targeting specific diseases.

- Environmental Studies: The compound's behavior in anaerobic digestion processes has been studied to understand its impact on microbial communities and biogas production .

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various halogenated compounds on methanogenic archaea during anaerobic digestion. This compound was found to significantly reduce methane production at specific concentrations, indicating its potential as an inhibitor of methanogenesis .

Case Study 2: Drug Development

Research on similar compounds has shown that halogenated benzoates can enhance lipophilicity and bioavailability in drug formulations. This compound's structural features suggest it could exhibit improved pharmacokinetic properties compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate | C9H6BrClF3O2 | Potential drug candidate; enzyme interactions |

| Methyl 2-bromo-5-chloro-4-fluorobenzoate | C9H6BrClF O2 | Studied for receptor binding |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 5-bromo-2-chloro-4-fluorobenzoate, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, bromination and chlorination of a fluorobenzoic acid precursor, followed by methylation using methanol under acidic catalysis. Key optimization parameters include temperature control (e.g., 0–5°C for halogenation to prevent over-substitution) and stoichiometric ratios of reagents (e.g., N-bromosuccinimide for bromination). Purity can be enhanced via recrystallization in ethanol/water mixtures .

- Data Contradiction Analysis : Conflicting yields may arise from competing para/ortho substitution; use regioselective directing groups (e.g., nitro groups) during halogenation to improve specificity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR/IR data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare with analogs (e.g., methyl 4-fluoro-2-chlorobenzoate). The ester methyl group typically resonates at δ 3.8–4.0 ppm.

- IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and halogen (C-Br, C-Cl) vibrations at 600–800 cm⁻¹.

- Resolution of Discrepancies : Use high-resolution mass spectrometry (HRMS) to validate molecular weight and X-ray crystallography (e.g., SHELX ) for unambiguous structural confirmation.

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing substituents (Br, Cl, F) activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic substitution. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.

- Steric Effects : The meta-fluoro and para-bromo groups may hinder coupling at the ortho position. Optimize catalysts (e.g., Pd(PPh3)4 for Suzuki-Miyaura coupling) and reaction solvents (e.g., DMF) to mitigate steric hindrance .

Q. What challenges arise in crystallizing this compound, and how can twinning or disorder be addressed during X-ray refinement?

- Methodological Answer :

- Crystallization : Use slow evaporation in a 1:1 hexane/ethyl acetate mixture. Halogenated aromatics often form π-stacking interactions, but heavy atoms (Br, Cl) may cause absorption errors.

- Refinement : Employ SHELXL with TWIN/BASF commands to model twinning. For disorder, refine occupancy factors and apply restraints to bond distances/angles. Validate with R1 < 5% and wR2 < 10% .

Q. How can computational modeling predict the metabolic stability of this compound derivatives in drug discovery pipelines?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp to calculate logP (lipophilicity) and cytochrome P450 binding affinity. The ester group may confer susceptibility to hydrolysis; simulate hydrolysis rates via molecular dynamics (e.g., GROMACS).

- Bioisosteric Replacement : Replace the methyl ester with trifluoromethyl or amide groups to enhance stability while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.